

# troubleshooting guide for inconsistent results in glutaric aciduria screening

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Glutaric Aciduria Screening

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during **glutaric acid**uria type 1 (GA-1) screening.

# Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We have a presumptive positive result with elevated glutarylcarnitine (C5-DC) in a dried blood spot (DBS) sample. What are the immediate next steps?

A presumptive positive screen requires prompt follow-up action to confirm the diagnosis. A screening test is not a definitive diagnostic test.[1][2]

#### Immediate Actions:

- Consult a Metabolic Specialist: Immediately contact a pediatric metabolic specialist for guidance on the next steps.[2][3][4]
- Contact the Family: Inform the family of the result and the need for further confirmatory testing.



- Assess the Infant: Evaluate the infant for any clinical signs such as poor feeding, hypotonia (low muscle tone), or macrocephaly (an unusually large head). If symptomatic, arrange for an immediate clinical evaluation.
- Initiate Confirmatory Testing: Arrange for urgent confirmatory tests, which typically include a
  quantitative analysis of urine organic acids and plasma acylcarnitines.

Q2: Our initial screen showed elevated C5-DC, but confirmatory urine organic acid tests are normal. What could cause this discrepancy?

This scenario points towards a false-positive screening result. Several factors can cause an isolated elevation of C5-DC in the absence of GA-1.

Potential Causes of False-Positive Results:

- Renal Insufficiency: Newborns with renal failure may show elevated C5-DC levels, mimicking a positive screen for GA-1.
- Analytical Interference: Other acylcarnitines, such as hydroxydecanoylcarnitine (C10-OH), can have a similar molecular weight to C5-DC and interfere with the analysis, particularly in cases of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency or Glutaric Aciduria
   Type II (Multiple Acyl-CoA Dehydrogenase Deficiency).
- Maternal GA-1: An infant born to a mother with undiagnosed, asymptomatic GA-1 may have elevated C5-DC that normalizes within the first few weeks of life. Confirmatory testing on the infant will be normal, while the mother will show abnormal results.
- Carnitine Supplementation: Babies who have received carnitine supplements can sometimes have false-positive results.
- Lab-Specific Cutoff Variations: Cutoff values for C5-DC can vary between laboratories,
   potentially leading to a higher rate of false positives in some centers.

Q3: We have a clinically suspected case of GA-1, but the newborn screen was negative for C5-DC. Is a false-negative result possible?

### Troubleshooting & Optimization





Yes, false-negative results, though less common, can occur. This is often associated with specific biochemical phenotypes of GA-1.

Potential Causes of False-Negative Results:

- "Low Excretor" Phenotype: Some individuals with GA-1 have significant residual enzyme activity and are classified as "low excretors." They may excrete normal or only intermittently elevated levels of glutaric acid and C5-DC, which can fall below the screening cutoff. However, they remain at high risk for neurological damage. In these cases, 3-hydroxyglutaric acid (3-OH-GA) in urine is often the most reliable diagnostic marker.
- Carnitine Depletion: Infants with severely depleted carnitine reserves (e.g., due to maternal or infantile carnitine transporter deficiency) may not produce enough glutarylcarnitine to be detected on the screen.

Q4: How can we differentiate GA-1 from other metabolic disorders that may present with similar initial screening results?

Differential diagnosis is critical. While elevated C5-DC is the primary marker for GA-1, a broader analysis of acylcarnitine and urine organic acid profiles is necessary. For example, **Glutaric Acid**uria Type II (MADD) also results in elevated C5-DC but can be distinguished by the additional presence of isovalerylcarnitine (C5) and medium- to long-chain acylcarnitines (C6, C8, C14), along with increased urinary ethylmalonic acid.

Q5: What are the best practices for sample collection and handling to ensure reliable results?

Proper pre-analytical procedures are crucial to avoid erroneous results.

Key Recommendations for Dried Blood Spot (DBS) Collection:

- Timing: Collect samples at least 24 hours after birth.
- Collection: Use a sterile, single-use lancet. Wipe away the first drop of blood and allow a
  large second drop to form. Apply blood to one side of the filter paper, ensuring the circle is
  completely and evenly saturated. Do not apply multiple drops to the same circle.



- Drying: Allow the DBS card to air-dry in a horizontal position for a minimum of 3-4 hours, away from direct sunlight or heat. Do not stack wet specimens.
- Storage: Once completely dry, store cards in low-gas-permeability bags with a desiccant pack to protect from humidity.

# Data Presentation: Analyte Cutoff & Reference Values

Screening cutoff and diagnostic reference values are essential for interpreting results. These values can vary by laboratory. The following tables provide representative examples.

Table 1: Example Newborn Screening Cutoff Values for Glutarylcarnitine (C5-DC)

| Analyte                      | Method     | Sample Type      | Example<br>Cutoff Value<br>(µmol/L) | Source |
|------------------------------|------------|------------------|-------------------------------------|--------|
| Glutarylcarnitine<br>(C5-DC) | MS/MS      | Dried Blood Spot | > 0.6                               |        |
| Glutarylcarnitine<br>(C5-DC) | UPLC-MS/MS | Dried Blood Spot | > 0.5                               |        |

Note: Laboratories should establish and validate their own cutoff values.

Table 2: Example Reference Ranges for Confirmatory Urine Organic Acid Testing



| Analyte                       | Method        | Sample Type  | Reference<br>Range         | Source |
|-------------------------------|---------------|--------------|----------------------------|--------|
| Glutaric Acid                 | GC/MS         | Random Urine | 0 - 14 μg/mg<br>creatinine | _      |
| 3-<br>Hydroxyglutaric<br>Acid | GC/MS         | Random Urine | 0 - 19 μg/mg<br>creatinine | _      |
| 3-<br>Hydroxyglutaric<br>Acid | Not Specified | Random Urine | ≤ 4.6 mmol/mol creatinine  | _      |

Note: In GA-1 "high excretors," **glutaric acid** levels can exceed 100 mmol/mol creatinine, while 3-hydroxy**glutaric acid** is a more sensitive marker for "low excretors".

## **Visual Summaries of Key Processes**

## Biochemical Pathway in Glutaric Aciduria Type 1



Click to download full resolution via product page

Caption: Biochemical pathway of GA-1.



## Glutaric Aciduria Screening & Diagnostic Workflow 1. Newborn Dried Blood Spot (DBS) Collection 2. Acylcarnitine Analysis by Tandem MS (MS/MS) C5-DC Level Above Cutoff? No Yes Screen Negative Immediate Follow-Up Required (Normal Result) 3. Confirmatory Testing Urine Organic Acids (GC/MS) Plasma Acylcarnitine Profile (Glutaric & 3-OH-Glutaric Acid) 4. GCDH Gene Sequencing &/or Enzyme Analysis Definitive Diagnosis & Clinical Management

Click to download full resolution via product page

Caption: GA-1 screening and diagnostic workflow.





Click to download full resolution via product page

Caption: Troubleshooting false-positive GA-1 results.

### **Experimental Protocols**

## Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the general steps for the extraction and analysis of acylcarnitines from DBS samples, the primary method for newborn screening.

#### Methodology:

- Sample Preparation:
  - Punch a 3.0 3.2 mm disc from the center of a dried blood spot into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
  - Prepare a blank sample using a DBS card without blood and include quality control (QC) samples with known analyte concentrations.

### Troubleshooting & Optimization





#### • Extraction:

- Add 100-200 μL of an extraction solvent, typically a methanol or acetonitrile-based solution containing stable isotope-labeled internal standards for each analyte. An 85:15 acetonitrile:water solution is effective for co-extraction of acylcarnitines and amino acids.
- Seal the plate or tubes and incubate for 20-30 minutes at room temperature with gentle shaking.
- Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any debris.
- Derivatization (Butylation Common Method):
  - Transfer the supernatant to a new plate or vials.
  - Evaporate the solvent to dryness under a stream of nitrogen.
  - Add a butanolic-HCl solution and incubate at an elevated temperature (e.g., 60-65°C) for 15-20 minutes to convert the acylcarnitines to their butyl esters.
  - Evaporate the butanolic-HCl and reconstitute the sample in a mobile phase suitable for injection.
- Instrumentation and Analysis (Flow Injection Analysis FIA-MS/MS):
  - Analyze the sample using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester and its corresponding internal standard. For butylated glutarylcarnitine (C5-DC), a common transition is m/z 388 → m/z 85.
  - Quantify the concentration of each analyte by comparing the signal intensity of the native analyte to its stable isotope-labeled internal standard.



# Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol is the gold standard for confirming a diagnosis of GA-1 by quantifying **glutaric** acid and 3-hydroxy**glutaric** acid in urine.

#### Methodology:

- Sample Preparation:
  - Thaw a random urine sample and centrifuge to remove any particulate matter.
  - Normalize the sample by taking a volume of urine equivalent to a specific amount of creatinine (e.g., 1 μmole).
  - Add appropriate stable isotope-labeled internal standards for glutaric acid and 3hydroxyglutaric acid.
- · Oximation (for Keto-acids):
  - Treat the sample with a hydroxylamine solution and incubate at 60°C for 30 minutes. This step converts keto groups to oximes, improving stability.
- Extraction:
  - Acidify the sample with HCl.
  - Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate,
     vortexing thoroughly, and centrifuging to separate the phases.
  - Collect the organic (top) layer. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
  - Evaporate the combined organic solvent to complete dryness under a stream of nitrogen.
- Derivatization (Silylation):



- To make the organic acids volatile for gas chromatography, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Seal the vial and heat at 70-90°C for 15-60 minutes to form trimethylsilyl (TMS) derivatives.
- Instrumentation and Analysis:
  - Inject the derivatized sample into a GC-MS system.
  - The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the GC column.
  - The mass spectrometer detects the fragments of each compound as it elutes from the column. Operate the MS in either scan mode (to identify all compounds) or selected ion monitoring (SIM) mode (for targeted quantification).
  - Identify and quantify glutaric acid and 3-hydroxyglutaric acid by comparing their retention times and mass spectra to those of pure standards and the internal standards.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. familiasga.com [familiasga.com]
- To cite this document: BenchChem. [troubleshooting guide for inconsistent results in glutaric aciduria screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8270111#troubleshooting-guide-for-inconsistent-results-in-glutaric-aciduria-screening]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com